Tylosine

Vue d'ensemble

Description

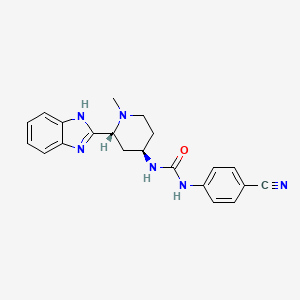

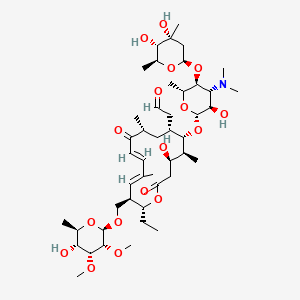

Tylosin is a macrolide antibiotic and bacteriostatic feed additive used primarily in veterinary medicine. It is naturally produced as a fermentation product of the bacterium Streptomyces fradiae. Tylosin has a broad spectrum of activity against Gram-positive organisms and a limited range of Gram-negative organisms. It is commonly used to treat bacterial infections in a variety of animal species and has also been employed as a growth promotant in some species .

Applications De Recherche Scientifique

Tylosin has a wide range of scientific research applications, including:

Chemistry: Tylosin is used as a model compound in the study of macrolide antibiotics and their biosynthesis.

Biology: It is employed in research on bacterial protein synthesis and antibiotic resistance mechanisms.

Medicine: Tylosin is used in veterinary medicine to treat bacterial infections in animals.

Industry: Tylosin is used as a feed additive to promote growth and improve feed efficiency in livestock.

Mécanisme D'action

Target of Action

Tylosin’s primary targets are the 23S rRNA nucleotides G748 and A2058 in the 50S ribosomal subunit of susceptible bacteria . These targets play a crucial role in protein synthesis, making them vital for bacterial survival and replication .

Mode of Action

Tylosin operates by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of susceptible bacteria, specifically targeting the peptidyl transferase center . This action inhibits the translocation steps in protein synthesis, effectively preventing the bacteria from growing and multiplying .

Biochemical Pathways

Tylosin is produced by Streptomyces fradiae via a combination of polyketide and deoxyhexose metabolism .

Pharmacokinetics

The pharmacokinetic properties of Tylosin make it a valuable antibiotic for treating a wide range of infections in various animal species .

Result of Action

The molecular and cellular effects of Tylosin’s action result in the inhibition of protein synthesis in susceptible bacteria, thereby preventing their growth and multiplication . At higher concentrations, Tylosin may exert a bactericidal effect, especially against certain Gram-positive organisms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Tylosin. For instance, the presence of microplastics in the environment can act as carriers for antibiotics like Tylosin . Moreover, the degradation of Tylosin can be influenced by the microbial community present in the environment .

Analyse Biochimique

Biochemical Properties

Tylosin A plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The primary product of the Ty1G polyketide synthase is a 16-atom lactone (protylonolide, synonym tylactone) that subsequently acquires three deoxyhexose substituents (D-mycaminose, 6-deoxy-D-allose and L-mycarose) in a preferred but not obligatory order .

Molecular Mechanism

Tylosin A exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The polyketide lactone is also hydroxylated following attachment of the first sugar .

Dosage Effects in Animal Models

The effects of Tylosin A vary with different dosages in animal models. For instance, Tylosin was administered intramuscularly (10 mg/kg b.w) to healthy and S.suis infected pigs

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tylosin is produced through a combination of polyketide and deoxyhexose metabolism. The biosynthesis involves the addition of D-mycaminose to the aglycone, followed by concurrent ring oxidation at C-20 and C-23 to generate the tylonolide moiety. This is then substituted with L-mycarose and 6-deoxy-D-allose .

Industrial Production Methods: Industrial production of tylosin typically involves solid-state fermentation using Streptomyces fradiae. The fermentation process is optimized to maximize the yield of tylosin, which is then extracted and purified for use .

Analyse Des Réactions Chimiques

Types of Reactions: Tylosin undergoes various chemical reactions, including oxidation, reduction, and substitution. The addition of D-mycaminose to the aglycone and subsequent ring oxidation are key steps in its biosynthesis .

Common Reagents and Conditions: Common reagents used in the synthesis of tylosin include D-mycaminose, L-mycarose, and 6-deoxy-D-allose. The reactions typically occur under controlled fermentation conditions with specific temperature and pH requirements .

Major Products Formed: The major products formed from these reactions include tylosin A, tylosin B (desmycosin), tylosin C (macrocin), and tylosin D (relomycin). These derivatives contribute to the overall potency of tylosin .

Comparaison Avec Des Composés Similaires

Erythromycin: Another macrolide antibiotic with a similar mechanism of action but different spectrum of activity.

Tilmicosin: A semi-synthetic derivative of tylosin with a similar antibacterial spectrum but different pharmacokinetic properties.

Uniqueness of Tylosin: Tylosin is unique in its high activity against Mycoplasma species and its use as a growth promotant in livestock. Its broad spectrum of activity against Gram-positive bacteria and limited range of Gram-negative bacteria also distinguishes it from other macrolides .

Propriétés

| The inhibition of peptide bond formation by tylosin, a 16-membered ring macrolide, was studied in a model system derived from Escherichia coli. In this cell-free system, a peptide bond is formed between puromycin (acceptor substrate) and AcPhe-tRNA (donor substrate) bound at the P-site of poly(U)-programmed ribosomes. It is shown that tylosin inhibits puromycin reaction as a slow-binding, slowly reversible inhibitor. Detailed kinetic analysis reveals that tylosin (I) reacts rapidly with complex C, i.e., the AcPhe-tRNA. poly(U).70S ribosome complex, to form the encounter complex CI, which then undergoes a slow isomerization and is converted to a tight complex, CI, inactive toward puromycin. These events are described by the scheme C + I <==> (K(i)) CI <==> (k(4), k(5)) CI. The K(i), k(4), and k(5) values are equal to 3 microM, 1.5 min(-1), and 2.5 x 10(-3) min(-1), respectively. The extremely low value of k(5) implies that the inactivation of complex C by tylosin is almost irreversible. The irreversibility of the tylosin effect on peptide bond formation is significant for the interpretation of this antibiotic's therapeutic properties; it also renders the tylosin reaction a useful tool in the study of other macrolides failing to inhibit the puromycin reaction but competing with tylosin for common binding sites on the ribosome. Thus, the tylosin reaction, in conjunction with the puromycin reaction, was applied to investigate the erythromycin mode of action. It is shown that erythromycin (Er), like tylosin, interacts with complex C according to the kinetic scheme C + Er <==> (K(er)) CEr <==> (k(6), k(7)) C*Er and forms a tight complex, CEr, which remains active toward puromycin. The determination of K(er), k(6), and k(7) enables us to classify erythromycin as a slow-binding ligand of ribosomes | |

Numéro CAS |

1401-69-0 |

Formule moléculaire |

C46H77NO17 |

Poids moléculaire |

916.1 g/mol |

Nom IUPAC |

2-[(4R,5S,6S,7S,9R,11E,13E,15R,16R)-6-[(3R,5S)-5-[(2S,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3S,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |

InChI |

InChI=1S/C46H77NO17/c1-13-33-30(22-58-45-42(57-12)41(56-11)37(52)26(5)60-45)18-23(2)14-15-31(49)24(3)19-29(16-17-48)39(25(4)32(50)20-34(51)62-33)64-44-38(53)36(47(9)10)40(27(6)61-44)63-35-21-46(8,55)43(54)28(7)59-35/h14-15,17-18,24-30,32-33,35-45,50,52-55H,13,16,19-22H2,1-12H3/b15-14+,23-18+/t24-,25+,26-,27?,28+,29-,30-,32-,33-,35+,36?,37-,38-,39-,40-,41?,42+,43+,44?,45-,46?/m1/s1 |

Clé InChI |

WBPYTXDJUQJLPQ-ZAXAODHASA-N |

SMILES |

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC |

SMILES isomérique |

CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)OC2[C@@H](C([C@@H](C(O2)C)O[C@H]3CC([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)\C)CO[C@H]4[C@H](C([C@@H]([C@H](O4)C)O)OC)OC |

SMILES canonique |

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC |

Apparence |

Almost white or slightly yellow powder |

Color/Form |

Crystals from water |

melting_point |

128-132 °C |

| 1401-69-0 1405-54-5 |

|

Description physique |

Solid; [Merck Index] White to buff-colored powder with a mild musty odor; [USP MSDS] |

Pictogrammes |

Irritant; Health Hazard; Environmental Hazard |

Numéros CAS associés |

11032-12-5 (hydrochloride) |

Durée de conservation |

Stable under recommended storage conditions. |

Solubilité |

In water, 5 mg/mL at 25 °C Freely soluble in methanol. Soluble in lower alcohols, esters and ketones, chloroform, dilute mineral acids, amyl acetate, chlorinated hydrocarbons, benzene, and ether. |

Synonymes |

Fradizine Hydrochloride, Tylosin Tartrate, Tylosin Tylan Tylosin Tylosin Hydrochloride Tylosin Tartrate Tylosin Tartrate (Salt) Tylosine |

Pression de vapeur |

1.98X10-34 mm Hg at 25 °C (est) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl]-3-fluorophenyl]-2-pyridin-3-ylbenzamide](/img/structure/B1662126.png)